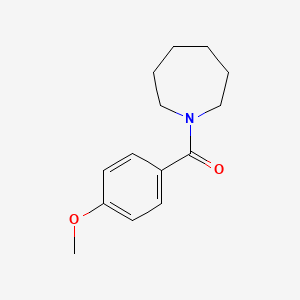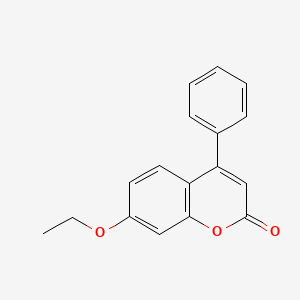![molecular formula C19H17N3O2 B5514232 N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5514232.png)
N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide and related compounds involves complex organic synthesis methodologies that aim to achieve high purity and yield. Although the direct synthesis of this specific compound is not documented in the provided literature, research on similar compounds, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a histone deacetylase inhibitor, demonstrates the intricate nature of synthesizing benzamide derivatives with potential therapeutic applications (Zhou et al., 2008).
Molecular Structure Analysis
Molecular structure analysis of benzamide derivatives, including X-ray diffraction and DFT calculations, provides critical insights into their geometric and electronic properties. For instance, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction technique, IR spectroscopy, and quantum chemical computation, highlighting the importance of structural determination in understanding the chemical behavior of such compounds (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives engage in a variety of chemical reactions, influenced by their molecular structure. The functional groups present in these compounds, such as the benzamide moiety, significantly impact their chemical reactivity. Studies on related compounds provide insights into potential reactions, such as displacement, hydrogenation, and hydrolysis, which could modify the chemical and pharmacological properties of these molecules.
Physical Properties Analysis
The physical properties of N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide, including solubility, melting point, and crystal structure, are essential for its formulation and application in various fields. The crystal structure and physical characterization of similar compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, provide a foundation for understanding the physicochemical behavior of benzamide derivatives (Kranjc et al., 2012).
Chemical Properties Analysis
The chemical properties of benzamide derivatives are influenced by their functional groups and molecular structure, affecting their stability, reactivity, and interaction with biological molecules. Investigations into the electronic properties, such as HOMO and LUMO energies, and thermodynamic properties using DFT calculations, as conducted for similar benzamide compounds, are crucial for predicting their behavior in chemical and biological systems (Demir et al., 2015).
科学的研究の応用
Molecular Docking and In Vitro Screening
A study focused on the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. This research indicates the potential of similar compounds in the development of new antimicrobial and antioxidant agents (Flefel et al., 2018).
Synthesis and Antiproliferative Activity
Another study explored the synthesis of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and their antiproliferative activity on endothelial and tumor cells, suggesting the potential therapeutic applications of such compounds in cancer treatment (Ilić et al., 2011).
Antimicrobial Evaluation
Research into thienopyrimidine derivatives has shown pronounced antimicrobial activity, highlighting the utility of structurally similar compounds in combating microbial infections (Bhuiyan et al., 2006).
Genotoxicity Assessment
A study assessed the genotoxic effects of various compounds, including benzene and xylene, on human lymphocytes using the comet assay. This research could provide a foundation for understanding the genotoxic potential of similar chemical entities (Chen et al., 2008).
特性
IUPAC Name |
N-(3-methylphenyl)-4-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-4-3-5-16(12-13)20-19(23)15-7-9-17(10-8-15)24-18-11-6-14(2)21-22-18/h3-12H,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZURQLZZPKJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N'-[(5-nitro-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5514157.png)


![N-[(3S*,4R*)-1-[(2-fluoro-5-methylphenyl)sulfonyl]-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide](/img/structure/B5514173.png)
![2-fluoro-N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}benzamide](/img/structure/B5514180.png)
![(2R,3S)-3-amino-4-{4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-4-oxo-2-butanol dihydrochloride](/img/structure/B5514186.png)
![4-[(3-isobutyl-5-isoxazolyl)carbonyl]-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B5514187.png)
![[2-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepin-3-yl)propyl]amine dihydrochloride](/img/structure/B5514194.png)
![5-[(4-phenyl-1-piperazinyl)carbonyl]-1,2,3-benzothiadiazole](/img/structure/B5514198.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5514200.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]benzamide](/img/structure/B5514221.png)
![1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514243.png)

